molecular formula C19H18BrN3O3S B11213370 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide

2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide

Cat. No.: B11213370
M. Wt: 448.3 g/mol
InChI Key: GWQSNMYENQEGGH-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromophenoxy group and a tetrahydroquinazolinyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.

    Synthesis of the tetrahydroquinazolinyl intermediate: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinazolinyl intermediate.

    Coupling of intermediates: The final step involves the coupling of the bromophenoxy intermediate with the tetrahydroquinazolinyl intermediate under suitable reaction conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The bromophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group and the tetrahydroquinazolinyl group contribute to its binding affinity and specificity for these targets. The compound may inhibit or activate specific enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide include:

  • 2-(4-bromophenoxy)-N-(4-oxo-1,3-thiazol-3-yl)acetamide
  • 4-bromophenol
  • 4,4’-dibromodiphenyl ketone

Uniqueness

The uniqueness of 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C19H18BrN3O3S

Molecular Weight

448.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide

InChI

InChI=1S/C19H18BrN3O3S/c1-2-5-16(26-13-10-8-12(20)9-11-13)17(24)22-23-18(25)14-6-3-4-7-15(14)21-19(23)27/h3-4,6-11,16H,2,5H2,1H3,(H,21,27)(H,22,24)

InChI Key

GWQSNMYENQEGGH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)NN1C(=O)C2=CC=CC=C2NC1=S)OC3=CC=C(C=C3)Br

Origin of Product

United States

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